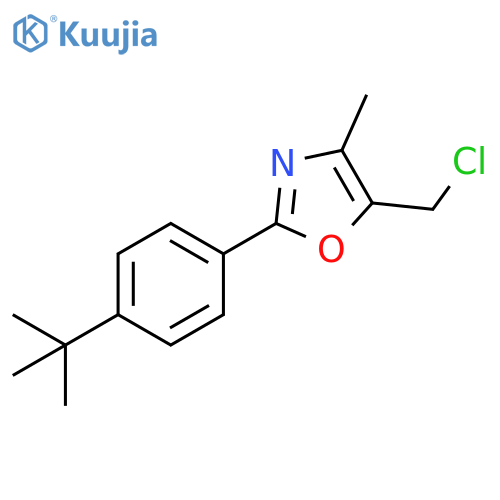Cas no 2059941-85-2 (2-(4-tert-butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole)

2-(4-tert-butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole 化学的及び物理的性質
名前と識別子
-
- CID 125528363
- Oxazole, 5-(chloromethyl)-2-[4-(1,1-dimethylethyl)phenyl]-4-methyl-
- 2-(4-tert-butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole
-
- MDL: MFCD30499747
- インチ: 1S/C15H18ClNO/c1-10-13(9-16)18-14(17-10)11-5-7-12(8-6-11)15(2,3)4/h5-8H,9H2,1-4H3
- InChIKey: OCROBOXVAFOSDH-UHFFFAOYSA-N
- ほほえんだ: O1C(CCl)=C(C)N=C1C1=CC=C(C(C)(C)C)C=C1
じっけんとくせい
- 密度みつど: 1.092±0.06 g/cm3(Predicted)
- ふってん: 373.6±44.0 °C(Predicted)
- 酸性度係数(pKa): 0.75±0.14(Predicted)
2-(4-tert-butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-338332-2.5g |
2-(4-tert-butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole |
2059941-85-2 | 2.5g |
$1650.0 | 2023-09-03 | ||
| Enamine | EN300-338332-5.0g |
2-(4-tert-butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole |
2059941-85-2 | 5.0g |
$2443.0 | 2023-02-23 | ||
| Enamine | EN300-338332-0.05g |
2-(4-tert-butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole |
2059941-85-2 | 0.05g |
$707.0 | 2023-09-03 | ||
| Enamine | EN300-338332-0.5g |
2-(4-tert-butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole |
2059941-85-2 | 0.5g |
$809.0 | 2023-09-03 | ||
| Enamine | EN300-338332-1g |
2-(4-tert-butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole |
2059941-85-2 | 1g |
$842.0 | 2023-09-03 | ||
| Enamine | EN300-338332-10g |
2-(4-tert-butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole |
2059941-85-2 | 10g |
$3622.0 | 2023-09-03 | ||
| Enamine | EN300-338332-0.25g |
2-(4-tert-butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole |
2059941-85-2 | 0.25g |
$774.0 | 2023-09-03 | ||
| Enamine | EN300-338332-10.0g |
2-(4-tert-butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole |
2059941-85-2 | 10.0g |
$3622.0 | 2023-02-23 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01053162-1g |
2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole |
2059941-85-2 | 95% | 1g |
¥4109.0 | 2023-03-11 | |
| Enamine | EN300-338332-0.1g |
2-(4-tert-butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole |
2059941-85-2 | 0.1g |
$741.0 | 2023-09-03 |
2-(4-tert-butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole 関連文献
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
2-(4-tert-butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazoleに関する追加情報
Introduction to 2-(4-tert-butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole (CAS No. 2059941-85-2)
The compound 2-(4-tert-butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole (CAS No. 2059941-85-2) represents a significant advancement in the field of medicinal chemistry, particularly in the design and synthesis of novel bioactive molecules. This heterocyclic compound, featuring a 1,3-oxazole core appended with a 4-tert-butylphenyl group and a chloromethyl substituent at the 5-position, has garnered attention due to its structural complexity and potential pharmacological applications.
Structurally, the 1,3-oxazole ring is a prominent scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding interactions and its prevalence in biologically active natural products. The presence of the 4-tert-butylphenyl group introduces steric bulk and lipophilicity, which can modulate binding affinity and metabolic stability. Additionally, the chloromethyl moiety serves as a versatile handle for further functionalization via nucleophilic substitution reactions, enabling the synthesis of derivatives with tailored properties.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in various cellular processes and are often implicated in disease pathogenesis. The unique structural features of 2-(4-tert-butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole make it an attractive candidate for this purpose. Specifically, the combination of the rigid 1,3-oxazole core and the aromatic 4-tert-butylphenyl group may facilitate precise binding to specific PPI interfaces.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The chloromethyl group allows for facile introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) across multiple pharmacophoric sites. This modular approach has been successfully employed in the development of kinase inhibitors and other therapeutic agents. Furthermore, computational modeling studies suggest that modifications around the 1,3-oxazole ring can enhance binding affinity to target proteins without compromising solubility or bioavailability.
Recent advancements in biophysical techniques have provided new insights into how small molecules interact with biological targets at an atomic level. For instance, X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the binding modes of heterocyclic compounds like 2-(4-tert-butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole with their respective protein targets. These studies have revealed that subtle changes in substituent placement can significantly alter binding kinetics and thermodynamics.
The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include palladium-catalyzed cross-coupling reactions to construct the aryl-oxazole linkage and nucleophilic addition reactions to introduce the chloromethyl group. These synthetic strategies not only showcase the versatility of transition-metal catalysis but also demonstrate how orthogonal functional groups can be introduced without compromising molecular integrity.
In light of these developments, researchers are exploring novel applications for this compound beyond traditional therapeutic areas. For example, its ability to modulate protein-protein interactions suggests potential utility in regulating pathways associated with inflammation and neurodegeneration. Additionally, its structural motifs may inspire new generations of antiviral agents designed to interfere with viral replication mechanisms.
The pharmaceutical industry has long recognized the importance of heterocyclic compounds in drug development due to their inherent biological activity and structural diversity. The emergence of 2-(4-tert-butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole as a promising lead compound underscores this trend toward innovative molecular design. As research progresses, it is anticipated that derivatives derived from this scaffold will continue to yield novel therapeutics with significant clinical impact.
From a chemical biology perspective, studying compounds like this provides valuable insights into how small molecules can influence biological systems at multiple levels. By understanding their mechanisms of action and optimizing their pharmacokinetic profiles, scientists can develop more effective treatments for complex diseases. The interdisciplinary nature of this work bridges organic chemistry, medicinal chemistry, biochemistry, and pharmacology into a cohesive framework for drug discovery.
2059941-85-2 (2-(4-tert-butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole) 関連製品
- 338755-04-7(1-(2,6-dichlorobenzyl)-N-(3,5-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide)
- 1249676-11-6(3-Chloro-4-(pyridazin-3-yloxy)aniline)
- 2138120-03-1(4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine)
- 2171939-48-1(3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidomethyl}pentanoic acid)
- 1805555-68-3(4-Amino-2,3-bis(trifluoromethyl)benzyl chloride)
- 1040656-50-5(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide)
- 2877666-43-6(N-(oxan-4-yl)-2-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}acetamide)
- 2172128-29-7(2-({1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}oxy)acetic acid)
- 946344-22-5(N-(5-phenyl-1,2-oxazol-3-yl)methyl-1-benzofuran-2-carboxamide)
- 2138142-20-6(Quinoline, 2-(difluoromethyl)-6,7-difluoro-4-methyl-)